6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide
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Overview
Description
6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorine atom attached to a benzo[1,3]dioxine ring, which is further connected to a carboxylic acid amide group. Its molecular formula is C9H7FO4, and it has a molecular weight of 198.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[1,3]dioxine derivatives.
Scientific Research Applications
6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid: Similar structure but lacks the amide group.
4H-benzo[1,3]dioxine-8-carboxylic acid amide: Similar structure but lacks the fluorine atom.
Uniqueness: 6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide is unique due to the presence of both the fluorine atom and the carboxylic acid amide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-4H-1,3-benzodioxine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-6-1-5-3-13-4-14-8(5)7(2-6)9(11)12/h1-2H,3-4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTHTWJYKCEQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)C(=O)N)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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